molecular formula C12H14Cl2N2 B1434003 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803609-98-4

9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Cat. No. B1434003
M. Wt: 257.16 g/mol
InChI Key: JDMLUAHJZXGWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride, also known as C9H8ClN3O, is a heterocyclic compound derived from the heteroaromatic azepinoindole. It is an important chemical intermediate in the synthesis of pharmaceuticals and other compounds. The compound has been studied extensively for its potential applications in a variety of scientific and medical fields.

Scientific Research Applications

Antilipidemic Activities

The compound 9-chloro-2,3-dihydro-5H-1,4-dioxepino[6,5-b]benzofuran, structurally related to the molecule , demonstrated significant antilipidemic activities. It was found effective in reducing hypercholesterolemic and hypertriglyceridemic serum levels in hyperlipidemic Sprague-Dawley rats. The compound was resistant to serum esterase hydrolysis compared to clofibrate and was found inactive in its hydrolyzed form (Witiak et al., 1975).

Potential in Cancer Therapy

Indole-3-carbinol derivatives, including compounds structurally related to 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride, have been identified as potent chemopreventive agents in various animal models. OSU-A9, an indole-3-carbinol derived compound, showed 100-fold higher apoptosis-inducing activity than the parent compound and effectively modulated multiple signaling targets, such as Akt, mitogen-activated protein kinases, and Bcl-2 family members. This compound exhibited significant in vitro and in vivo efficacy in prostate cancer cells while being less susceptible to normal prostate epithelial cells (Weng et al., 2007).

Appetite Suppression and CNS Stimulation

A study on rhesus monkeys showed that derivatives of 1, 2, 3, 4, 5, 6-hexahydro-6-methylazepino [4, 5-b] indole hydrochloride significantly reduced food intake without any central stimulation, indicating potential applications in appetite suppression and weight management therapies (Tang & Kirch, 2004).

Structure-Activity Relationship in BET Inhibitors

Research on 9H-pyrimido[4,5-b]indole-containing compounds identified small molecules with high binding affinities to BET proteins and low nanomolar potencies in inhibition of cell growth in acute leukemia cell lines. The determination of the cocrystal structure of these compounds with BET proteins provided a structural basis for their high binding affinity and selectivity, suggesting potential applications in the treatment of certain cancers (Zhao et al., 2017).

properties

IUPAC Name

9-chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12;/h3-4,6,14-15H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMLUAHJZXGWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 2
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 3
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 4
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 5
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Reactant of Route 6
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

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